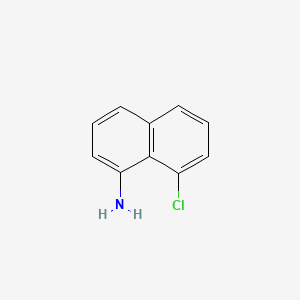

8-Chloronaphthalen-1-amine

描述

Contextualization within the Naphthalene-Based Chemical Entity Landscape

Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, and its derivatives form a cornerstone of organic chemistry. The introduction of functional groups onto the naphthalene rings gives rise to a vast array of compounds with diverse physical and chemical properties. 8-Chloronaphthalen-1-amine is a prime example of a disubstituted naphthalene, where the positions of the chloro and amino groups at the C8 and C1 positions, respectively, create a specific steric and electronic environment. This particular arrangement influences its reactivity and potential applications, setting it apart from other isomers and related naphthalene derivatives. who.intnih.gov The presence of both an electron-donating amino group and an electron-withdrawing, yet reactive, chlorine atom on the same ring system makes it a valuable intermediate in organic synthesis. cymitquimica.comcymitquimica.com

Significance of Substituted Aminonaphthalenes in Advanced Organic Synthesis and Chemical Biology Studies

Substituted aminonaphthalenes are a class of compounds that have garnered considerable attention due to their wide-ranging applications. ontosight.ai In advanced organic synthesis, they serve as crucial building blocks for the construction of more complex molecular architectures, including dyes, agrochemicals, and pharmaceutical agents. cymitquimica.comlookchem.com The amino group provides a handle for a variety of chemical transformations, such as diazotization, acylation, and alkylation, allowing for the introduction of further functionalities. chemicalbook.comguidechem.com

In the realm of chemical biology, aminonaphthalene derivatives are often explored for their potential biological activities. ontosight.ai For instance, some have been investigated as fluorescent probes and photocages, which can be used to study biological processes with high spatial and temporal resolution. acs.orgnih.govacs.org The specific substitution pattern on the naphthalene ring is critical in determining the compound's interaction with biological targets like enzymes and receptors. acs.orgontosight.ai Recent research has highlighted the use of aminonaphthalene derivatives in the development of photocleavable protecting groups for carboxylic acids and alcohols, demonstrating their utility in sophisticated synthetic strategies. acs.orgacs.org

Rationale and Key Research Objectives Pertaining to this compound

The primary rationale for the focused research on this compound stems from its potential as a versatile synthetic intermediate. cymitquimica.comguidechem.com Key research objectives include the exploration of its reactivity in various chemical reactions to generate novel compounds. For example, it is a known precursor in the synthesis of 1-bromo-8-chloronaphthalene, a compound that can be further elaborated into other complex structures. chemicalbook.comguidechem.comchemicalbook.com

A significant area of investigation is its use in the synthesis of biologically active molecules. acs.org Researchers are interested in how the specific arrangement of the chloro and amino groups influences the pharmacological properties of the resulting compounds. For example, derivatives of 1-naphthylamine (B1663977) are being explored for their potential as serotonin (B10506) receptor antagonists and antimicrobial agents. ontosight.ai Furthermore, the compound's utility extends to materials science, where it can be used as an intermediate in the production of dyes and pigments. lookchem.com The study of its chemical properties, such as its reaction with other molecules and its photophysical characteristics, is crucial for unlocking its full potential in these diverse fields.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 93-94°C. sigmaaldrich.comfluorochem.co.uk Its chemical structure consists of a naphthalene ring system substituted with a chlorine atom at the 8-position and an amino group at the 1-position.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H8ClN | nih.gov |

| Molecular Weight | 177.63 g/mol | nih.gov |

| Melting Point | 93-94 °C | sigmaaldrich.comfluorochem.co.uk |

| Boiling Point | 336.4 ± 17.0 °C at 760 mmHg | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| CAS Number | 59107-51-6 | sigmaaldrich.comnih.gov |

Synthesis and Reactions

A common synthetic route to this compound starts from naphthalene-1,8-diamine. guidechem.com This diamine is first converted to 1H-naphtho[1,8-de] chemicalbook.comchemicalbook.comsigmaaldrich.comtriazine, which is then reacted with hydrochloric acid in the presence of copper to yield this compound. guidechem.com

This compound is a versatile reactant in organic synthesis. One notable reaction is its conversion to 1-bromo-8-chloronaphthalene. This is typically achieved through a Sandmeyer-type reaction, where the amino group is diazotized with sodium nitrite (B80452) in the presence of an acid (like p-toluenesulfonic acid) and then displaced by a bromide ion using a copper(I) bromide catalyst. chemicalbook.comguidechem.comchemicalbook.com The compound can also undergo N-alkylation reactions. For instance, it can be reacted with methyl iodide in the presence of a base like potassium carbonate to form N,N-dimethyl-8-chloronaphthalen-1-amine. acs.org

Research Applications

The primary application of this compound in contemporary research is as a synthetic intermediate. cymitquimica.comlookchem.com Its bifunctional nature allows for a range of chemical modifications, making it a valuable building block for more complex molecules. It is used in the synthesis of various organic compounds, including those with potential applications in medicinal chemistry and materials science. lookchem.comontosight.ai For example, it serves as a precursor for compounds that are investigated for their biological activity, such as potential inhibitors for enzymes like KRAS G12C. acs.org Furthermore, its derivatives are used in the production of dyes and pigments for the textile and plastics industries. lookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-chloronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIZPCZWJJQIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495707 | |

| Record name | 8-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59107-51-6 | |

| Record name | 8-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Chloronaphthalen 1 Amine and Its Derivatives

Regioselective Synthesis Strategies for Naphthalene (B1677914) Core Functionalization

The precise placement of functional groups on the naphthalene ring is a significant challenge in synthetic organic chemistry. Traditional electrophilic substitution reactions on naphthalene can be difficult to control, often leading to mixtures of isomers. nih.govmdpi.comresearchgate.net Therefore, the development of regioselective methods is crucial for efficiently synthesizing polysubstituted naphthalene derivatives like 8-chloronaphthalen-1-amine. researchgate.netresearchgate.netnih.gov

Strategies for achieving regioselectivity often involve the use of directing groups or the synthesis from pre-functionalized precursors. nih.gov For instance, starting with a 1-substituted naphthalene, functionalization can be directed to specific positions. Over the last decade, significant research has focused on developing new methods to introduce various functional groups at nearly every position of the naphthalene core. nih.gov One approach involves the cyclization of appropriately substituted precursors to form the desired naphthalene ring system. mdpi.com Another innovative strategy involves the transmutation of nitrogen to carbon in isoquinolines, providing a novel pathway to substituted naphthalenes. nih.gov This method allows for the precise replacement of a nitrogen atom with a carbon-hydrogen unit, offering an alternative to traditional C-H functionalization. nih.gov

Metal-Catalyzed Coupling Reactions in the Formation of Aryl C-N and C-Cl Bonds

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-chlorine (C-Cl) bonds, which are essential steps in the synthesis of this compound.

Palladium-Catalyzed Amination Approaches for this compound Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgnih.gov This palladium-catalyzed reaction couples amines with aryl halides and has largely replaced harsher, traditional methods. wikipedia.org The versatility of the Buchwald-Hartwig reaction allows for the coupling of a wide array of amines with various aryl partners, making it highly suitable for the synthesis of complex molecules. wikipedia.orgchemrxiv.orgrsc.orgorganic-chemistry.org

The reaction's scope has been significantly expanded through the development of several generations of catalyst systems, including those based on bidentate phosphine (B1218219) ligands like BINAP and DDPF, as well as sterically hindered ligands. wikipedia.orgmdpi.com These advanced catalysts enable the amination of even challenging substrates, such as aryl chlorides, and can be used to couple ammonia (B1221849) or ammonia equivalents to form primary arylamines. wikipedia.orgescholarship.orgunimi.itnih.gov For instance, the reaction of 1-chloronaphthalene (B1664548) with an appropriate ammonia source in the presence of a suitable palladium catalyst system can yield 1-naphthylamine (B1663977) derivatives. escholarship.orgunimi.it

Table 1: Comparison of Catalyst Systems in Buchwald-Hartwig Amination

| Catalyst System | Ligand Type | Substrate Scope | Reaction Conditions |

|---|---|---|---|

| First Generation | Monodentate Phosphines | Aryl iodides and bromides | Harsher conditions |

| Second Generation | Bidentate Phosphines (e.g., BINAP) | Extended to primary amines | Milder conditions |

| Third Generation | Sterically Hindered Ligands | Aryl chlorides, broader amine scope | Often milder conditions |

| Modern Systems | Biaryl Phosphine Ligands | Wide range of aryl/heteroaryl halides and amines | Often mild, high efficiency |

Copper-Mediated Chlorination and Amination Routes to Naphthalene Derivatives

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic yet evolving approach to forming C-N and C-O bonds. wikipedia.orgacs.org The traditional Ullmann reaction for C-N bond formation, also known as the Goldberg reaction, typically requires high temperatures and polar solvents. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow for milder reaction conditions. wikipedia.orgnih.govnih.gov These reactions are effective for coupling aryl halides with amines, amides, and other nitrogen nucleophiles. acs.orgresearchgate.net

In the context of chlorination, copper chlorides have demonstrated high activity in the electrophilic chlorination of naphthalene. acs.orgresearchgate.net Copper(II) chloride, in particular, acts as a potent chlorinating agent, facilitating the substitution of chlorine onto the naphthalene ring, with a preference for the 1 and 4 positions. acs.orgresearchgate.net Visible light-mediated copper-catalyzed chlorination has also emerged as a modern technique. rsc.org

Green Catalysis in Naphthalene Amination and Chlorination

The principles of green chemistry are increasingly influencing the design of synthetic routes for naphthalene derivatives. This includes the use of environmentally benign solvents, reusable catalysts, and reaction conditions that minimize energy consumption and waste.

Recent research has explored the use of chitosan-sulfonic acid as a reusable, biodegradable catalyst for the synthesis of naphthalene-based compounds, achieving high yields in short reaction times. nih.gov Zeolites and nanozeolites are also being investigated as green catalysts for reactions like the Friedel-Crafts acylation to produce naphthalene precursors. researchgate.net Furthermore, performing reactions in water, a green solvent, has been shown to be effective for the synthesis of naphthalene bisimides through hydrothermal condensation, which proceeds without the need for organic solvents or catalysts. rsc.org Ionic liquids are also being employed as recyclable catalysts and solvents in the synthesis of naphthalene derivatives. rsc.org

Application of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on improving efficiency and reducing environmental impact.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org Reactions with high atom economy, such as multicomponent reactions (MCRs) and cycloadditions, are highly desirable as they minimize waste by incorporating most or all of the atoms from the starting materials into the final product. rsc.orgencyclopedia.pubresearchgate.net

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Synthetic Approach | Key Features | Atom Economy | Environmental Impact |

|---|---|---|---|

| Traditional Multi-step Synthesis | Often involves protecting groups, multiple purifications | Lower | Higher (more waste, solvent use) |

| Metal-Catalyzed Cross-Coupling | Fewer steps, high selectivity | Higher | Reduced, especially with catalyst recycling |

| One-Pot/Multicomponent Reactions | Combines multiple steps, avoids intermediate isolation | Very High | Significantly Lower |

| Green Catalyst Systems | Use of benign solvents (e.g., water), reusable catalysts | Varies, but generally improved | Low |

Utilization of Sustainable Solvent Systems (e.g., Water, Ionic Liquids) in Synthetic Pathways

The push towards greener chemical processes has led to the exploration of sustainable solvents to replace volatile and hazardous organic compounds. Water and ionic liquids are at the forefront of this shift, offering unique chemical environments for synthesis.

Water as a Reaction Medium

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use has been successfully demonstrated in the synthesis of derivatives of this compound. For instance, in the copper(0)-catalyzed Ullmann coupling for synthesizing 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives from 8-chloronaphthalene-1-sulfonic acid, water is used as the solvent. acs.orgnih.gov The reaction proceeds in an aqueous sodium phosphate (B84403) buffer, which provides a mild pH environment (6-7). nih.govacs.org This approach avoids harsh conditions and long reaction times associated with traditional methods that use catalysts like sulfuric acid at high temperatures. acs.orgnih.gov

However, the use of water as a solvent in this context presents a specific challenge: the nucleophilic displacement of the 8-chloro group by water, leading to the formation of 8-hydroxynaphthalene-1-sulfonic acid as a major side product. acs.orgacs.org Despite this, the methodology demonstrates tolerance to various functional groups, including halides and hydroxyl groups on the aniline (B41778) reactant. acs.orgnih.gov The development of greener methods using water as the reaction solvent is a significant advancement in the synthesis of naphthalenamine derivatives. researchgate.net

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs), which are salts that are liquid at relatively low temperatures, are considered promising green solvents. tcichemicals.com Their negligible vapor pressure, non-flammability, and high thermal stability make them safe alternatives to conventional organic solvents. tcichemicals.com ILs can function as both the solvent and catalyst in organic reactions, such as the multicomponent synthesis of aminoalkylnaphthol derivatives. scispace.com Their unique properties, including controlled miscibility and the ability to be recovered and reused, align with the principles of green chemistry. tcichemicals.comscispace.com

While specific applications of ionic liquids in the synthesis of this compound are not extensively documented, their successful use in the preparation of other naphthalenamine-based compounds and related structures highlights their potential. scispace.comacs.org For example, N-(4-Octylphenyl)-1-naphthalenamine-based ionic liquids have been synthesized for other applications, demonstrating the compatibility of the naphthalenamine scaffold with IL chemistry. acs.org Furthermore, deep eutectic solvents (DESs), which share many of the advantageous properties of ILs, have emerged as highly effective and environmentally benign media for a wide range of amination reactions, suggesting a promising future avenue for the synthesis of this compound and its derivatives. mdpi.com

Energy-Efficient Synthetic Transformations and Catalytic Methods (e.g., Microwave-Assisted Synthesis, Photocatalysis)

Reducing energy consumption is a key goal in modern chemical synthesis. Microwave-assisted techniques and photocatalysis offer significant advantages over conventional heating methods by enabling rapid, efficient, and selective transformations.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate reaction times and improve yields in the synthesis of naphthalenamine derivatives. A notable example is the microwave-assisted, copper(0)-catalyzed Ullmann coupling for producing ANS derivatives from 8-chloronaphthalene-1-sulfonic acid. acs.orgnih.gov Traditional methods require temperatures above 155 °C and reaction times exceeding 10 hours, resulting in poor yields of less than 5%. acs.orgnih.gov In contrast, the microwave-assisted approach achieves significantly higher yields (up to 74%) in just 1 to 3 hours at a lower temperature of 100 °C. acs.orgnih.govacs.org

This energy-efficient protocol uses elemental copper as a catalyst in an aqueous buffer, demonstrating high tolerance for various functional groups on the aryl amine reactant. nih.gov The optimized conditions involve irradiating the reaction mixture with 100 W of microwave power. acs.org This method not only enhances efficiency but also simplifies product isolation compared to older, harsher techniques. acs.orgnih.gov

Table 1: Microwave-Assisted Synthesis of ANS Derivatives from 8-chloronaphthalene-1-sulfonic acid nih.gov Reaction Conditions: 8-chloronaphthalene-1-sulfonic acid (1 equiv), substituted aniline (1.1 equiv), and Cu⁰ (10 mol %) in a sodium phosphate buffer (pH 6–7), irradiated by microwave at 100 °C.

| Substituted Aniline | Reaction Time (h) | Yield (%) |

| Aniline | 1.5 | 63 |

| 4-Fluoroaniline | 1.5 | 67 |

| 4-Chloroaniline | 1.5 | 58 |

| 4-Bromoaniline | 1.5 | 62 |

| 4-Iodoaniline | 1.5 | 42 |

| 4-Methylaniline | 1.0 | 69 |

| 4-Methoxyaniline | 1.0 | 74 |

| 4-Cyanoaniline | 3.0 | 25 |

| 4-Nitroaniline | 3.0 | 11 |

Photocatalysis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for chemical synthesis, enabling reactions under mild, ambient temperature conditions. nih.gov This methodology has been applied to the derivatization of 1-naphthylamine systems. For instance, a mild and efficient protocol for the copper(I)-catalyzed C4–H sulfamidation of 1-naphthylamine derivatives has been developed using visible-light-promoted photoredox catalysis at room temperature. acs.org This reaction proceeds via a single-electron-transfer process, demonstrating the ability of photocatalysis to activate specific C-H bonds for functionalization. acs.org

The generation of aminium radical cations from amines via photoredox catalysis is a key strategy that enables novel C-N bond formations. nih.gov These electrophilic radical species can readily participate in reactions like alkene hydroamination and arene C-H amination. nih.gov While direct photocatalytic synthesis of this compound is not yet prominent, the principles have been demonstrated in related systems. For example, TiO₂-loaded platinum nanoparticles have been used to promote the one-pot synthesis of imines from alcohols and amines under UV irradiation, showcasing a tandem photocatalytic oxidation and condensation process. researchgate.net These examples underscore the immense potential of photocatalysis as an energy-efficient strategy for the synthesis and derivatization of complex amines like this compound.

Stereochemical Control in Derivatization of this compound

The synthesis of chiral molecules with precise three-dimensional arrangements is crucial in medicinal chemistry and materials science, as different stereoisomers can exhibit vastly different biological activities and physical properties. Achieving stereochemical control in the derivatization of this compound is essential for creating functionally specific molecules. While specific examples for this exact compound are limited, established principles of asymmetric synthesis can be applied.

Chiral 1,2-diamines are valuable building blocks and ligands in asymmetric catalysis. rsc.org Methodologies developed for their synthesis can provide a blueprint for the stereocontrolled derivatization of aromatic amines. Key strategies include:

Catalytic Asymmetric Amination: The introduction of a second amine or other functional group onto the naphthalene core or an N-alkyl substituent can be guided by a chiral catalyst. For instance, the desymmetrization of meso-aziridines via catalytic aminolysis is a powerful method for producing chiral 1,2-diamines and could be adapted for derivatives of this compound. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amino group of this compound to direct the stereoselective formation of a new chiral center. The subsequent removal of the auxiliary reveals the chiral product. The use of chiral N-tert-butanesulfinyl imines is a well-established approach for the asymmetric synthesis of chiral primary amines. mdpi.com

Asymmetric Catalysis: Reactions at positions adjacent to the amino group can be controlled using chiral metal complexes or organocatalysts. For example, an iridium/copper co-catalyzed asymmetric ring-opening of N-substituted azabenzonorbornadienes with amines has been reported to produce chiral diamines with excellent enantioselectivity. rsc.org Similar catalytic systems could potentially be employed for reactions involving derivatives of this compound.

Photocatalytic Stereoselective Synthesis: Light-driven reactions can also be rendered stereoselective. The synthesis of 1,2-diaminotruxinic bis-amino acids via a ruthenium-photocatalyzed [2+2] photocycloaddition demonstrates how photocatalysis, using a triplet photocatalyst, can achieve high stereoselectivity. acs.org This approach could inspire novel stereoselective derivatizations of the naphthalenamine scaffold.

By leveraging these established asymmetric synthesis strategies, it is theoretically possible to design pathways for the stereocontrolled derivatization of this compound, enabling the creation of novel chiral compounds for various advanced applications.

High Resolution Spectroscopic Characterization and Structural Elucidation of 8 Chloronaphthalen 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 8-Chloronaphthalen-1-amine in solution. By analyzing the interactions of atomic nuclei within a magnetic field, a comprehensive map of the molecular structure can be assembled.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and understanding its intricate structure. researchgate.netnih.gov These techniques display correlations between nuclei, providing information that is not available in one-dimensional spectra. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent aromatic protons (e.g., H-2 and H-3; H-5, H-6, and H-7), allowing for the sequential assignment of protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). nih.gov This is essential for assigning the signals of the protonated carbons in the naphthalene (B1677914) skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This technique is invaluable for identifying the quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the proton of the amine group (1-NH₂) would show a correlation to C-1 and C-2, while H-7 would show correlations to C-5, C-8, and the quaternary carbon C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. arxiv.orgnih.gov This is particularly useful for determining the molecule's preferred conformation. In this compound, NOESY could reveal spatial proximity between the amine protons and the H-2 proton, as well as between the H-7 proton and the chlorine atom at the C-8 position, providing insights into peri-interactions and potential steric hindrance.

The expected correlations from these 2D NMR experiments are summarized in the table below.

| Proton | COSY Correlations (H-H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) | NOESY Correlations (Through-Space) |

| H-2 | H-3 | C-2 | C-1, C-3, C-8b | H-3, 1-NH₂ |

| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-4a | H-2, H-4 |

| H-4 | H-3 | C-4 | C-3, C-4a, C-8b | H-3, H-5 |

| H-5 | H-6 | C-5 | C-4a, C-6, C-7 | H-4, H-6 |

| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-8 | H-5, H-7 |

| H-7 | H-6 | C-7 | C-5, C-8, C-8a | H-6 |

| 1-NH₂ | - | - | C-1, C-2, C-8b | H-2 |

The splitting of NMR signals, known as spin-spin coupling, arises from the interaction of neighboring magnetic nuclei. The magnitude of this interaction, the coupling constant (J), provides valuable information about the number of adjacent protons and the dihedral angles between them. libretexts.org

In the aromatic system of this compound, the coupling constants are characteristic of the substitution pattern:

Ortho coupling (³JHH): Coupling between protons on adjacent carbons (e.g., H-2 and H-3) is typically in the range of 6-9 Hz.

Meta coupling (⁴JHH): Coupling between protons separated by three bonds (e.g., H-2 and H-4) is smaller, usually 1-3 Hz.

Para coupling (⁵JHH): Coupling over four bonds is generally very small or zero (<1 Hz).

Analyzing these coupling patterns allows for the confirmation of proton assignments made using COSY and other techniques. For example, the signal for H-4 would appear as a doublet of doublets due to ortho coupling with H-3 and meta coupling with H-2, confirming its position on the aromatic ring.

Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures to investigate molecular processes that occur on the NMR timescale, such as bond rotation and conformational changes. copernicus.org For this compound, rotation around the C1-N bond could be a dynamic process.

At low temperatures, this rotation might be slow enough to allow for the observation of distinct signals for the two amine protons if they are in different chemical environments due to hindered rotation caused by the bulky chlorine atom at the peri-position (C-8). As the temperature is increased, the rate of rotation increases, and the two signals would broaden and eventually coalesce into a single, time-averaged signal. copernicus.org Analyzing the changes in the line shape of these signals as a function of temperature can provide quantitative information about the energy barrier to rotation, offering insight into the conformational stability and flexibility of the molecule in solution.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. khanacademy.org It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, yields a unique "molecular fingerprint" that aids in structural confirmation. libretexts.org

For a compound like this compound, Electron Ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

The fragmentation of aromatic amines is characterized by several key processes: miamioh.eduwhitman.edu

Molecular Ion (M⁺•): Aromatic systems are stable, so the molecular ion peak is typically intense. whitman.edu For this compound (C₁₀H₈ClN), the molecular ion would appear at an m/z corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Loss of H•: A common fragmentation for primary amines is the loss of a hydrogen atom from the amine group, leading to a prominent [M-1]⁺ peak. whitman.edu

Loss of HCN: Aromatic amines can undergo rearrangement and lose a molecule of hydrogen cyanide (HCN, 27 Da), resulting in an [M-27]⁺ fragment.

Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl) to form an [M-35]⁺ or [M-37]⁺ fragment.

Alpha-Cleavage: While more dominant in aliphatic amines, alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is less common for aromatic amines where the C-N bond is part of the stable ring system. youtube.comyoutube.comlibretexts.org

A proposed fragmentation pathway might involve initial loss of HCN followed by the loss of a chlorine atom, or vice versa. hnxb.org.cn

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of ions with very high accuracy (typically to four or more decimal places). rsc.orgnih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion and its various fragments. nih.gov

For example, a fragment ion with a nominal mass of 142 could correspond to several possible elemental formulas. However, HRMS can distinguish between them based on their exact masses. This capability is crucial for confirming the identity of each fragment ion observed in the mass spectrum and for validating the proposed fragmentation pathways.

| Ion | Proposed Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₁₀H₈³⁵ClN⁺• | 177.0345 |

| [M+2]⁺• | C₁₀H₈³⁷ClN⁺• | 179.0316 |

| [M-H]⁺ | C₁₀H₇³⁵ClN⁺ | 176.0267 |

| [M-HCN]⁺• | C₉H₇³⁵Cl⁺• | 150.0236 |

| [M-Cl]⁺ | C₁₀H₈N⁺ | 142.0657 |

By comparing the experimentally measured exact masses to the calculated masses for proposed formulas, HRMS provides definitive evidence for the structure of this compound and its fragmentation products.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

For aromatic amines like 1-Naphthalenamine, the IR spectrum is characterized by several key absorption bands. The primary amine (-NH₂) group is readily identified by its distinct stretching and bending vibrations. Typically, primary amines exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. Another significant vibration is the N-H bending or "scissoring" mode, which appears in the 1580-1650 cm⁻¹ range.

The aromatic naphthalene core gives rise to C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically strong and appears in the 1250-1335 cm⁻¹ range. The substitution pattern on the naphthalene ring influences the exact position and intensity of out-of-plane C-H bending bands in the lower frequency region (below 900 cm⁻¹).

Expected Influence of the 8-Chloro Substituent: The introduction of a chlorine atom at the 8-position on the naphthalene ring of 1-Naphthalenamine would be expected to induce several changes in the vibrational spectrum. The C-Cl stretching vibration would introduce a new band, typically in the 800-600 cm⁻¹ region. Furthermore, the electron-withdrawing nature of the chlorine atom could cause slight shifts in the frequencies of the adjacent N-H and aromatic C-H and C=C vibrations due to inductive effects. The proximity of the chloro and amino groups in the peri-position could also lead to intramolecular interactions, potentially influencing the N-H stretching frequencies.

Interactive Data Table: Characteristic Infrared Peaks for 1-Naphthalenamine

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Peaks for 1-Naphthalenamine (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | ~3440, ~3360 |

| Aromatic C-H Stretch | 3000-3100 | ~3050 |

| N-H Bend (Scissoring) | 1580-1650 | ~1620 |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands, e.g., ~1580, ~1500, ~1460 |

| C-N Stretch (Aromatic) | 1250-1335 | ~1280 |

Note: The observed peak values are representative and compiled from various spectral databases for 1-Naphthalenamine.

Raman spectroscopy provides complementary information. While N-H stretching vibrations are often weak in Raman spectra, the aromatic C=C ring stretching and C-H bending modes typically produce strong signals, offering detailed insight into the carbocyclic structure.

Electronic Spectroscopy (UV-Visible and Fluorescence) for Conjugation and Electronic Transition Analysis

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the conjugated π-electron system and the electronic transitions within a molecule.

The UV-Visible absorption spectrum of naphthalene-based compounds is governed by π → π* transitions. Naphthalene itself exhibits characteristic absorption bands. The introduction of an amino group (-NH₂) at the 1-position significantly modifies the spectrum. The lone pair of electrons on the nitrogen atom extends the conjugation of the aromatic system, acting as a strong auxochrome. This extension of conjugation leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted naphthalene. researchgate.net

High-resolution fluorescence excitation spectroscopy of 1-Naphthalenamine reveals that its S₁ ← S₀ transition is red-shifted by nearly 2000 cm⁻¹ compared to naphthalene, with the origin of the transition occurring around 332-333 nm. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. 1-Naphthalenamine is a fluorescent compound. aatbio.com Its emission spectrum is characterized by a broad band, and the difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural changes that occur in the excited state. For 1-Naphthalenamine in ethanol (B145695), the excitation peak is observed at approximately 316 nm, with an emission maximum around 434 nm, resulting in a large Stokes' shift of 118 nm. aatbio.com

Expected Influence of the 8-Chloro Substituent: The addition of a chlorine atom can influence the electronic spectra through several mechanisms. The "heavy-atom effect" of chlorine can enhance intersystem crossing (from a singlet to a triplet state), which may lead to a decrease in fluorescence quantum yield (quenching). Additionally, the electron-withdrawing and resonance effects of the chloro group can perturb the energy levels of the π-orbitals, potentially causing further shifts in the absorption and emission maxima. The specific position at C-8 places the substituent in close proximity to the amino group, which could lead to steric and electronic interactions that further modulate the photophysical properties.

Interactive Data Table: Electronic Spectroscopic Properties of 1-Naphthalenamine

| Spectroscopic Parameter | Wavelength (nm) | Solvent/Conditions | Reference |

| Absorption Maximum (λₘₐₓ) | ~316-332 | Ethanol / Gas Phase | researchgate.netaatbio.com |

| Fluorescence Excitation Max | 316 | Ethanol | aatbio.com |

| Fluorescence Emission Max | 434 | Ethanol | aatbio.com |

| Stokes' Shift | 118 | Ethanol | aatbio.com |

Computational Chemistry and Theoretical Investigations of 8 Chloronaphthalen 1 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and energetic properties of molecules like 8-chloronaphthalen-1-amine. By approximating the electron density, DFT can provide valuable insights into the molecule's behavior and characteristics.

Conformational Analysis and Potential Energy Surfaces of this compound

A thorough conformational analysis of this compound would be the initial step in a computational study. This involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative energies. The primary focus would be on the rotation around the C1-NH2 bond, which would likely represent the most significant conformational flexibility in the molecule.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformers (global and local minima) and the energy barriers (transition states) that separate them. For this compound, the planarity of the naphthalene (B1677914) ring system is expected to be largely maintained, with the primary conformational freedom arising from the orientation of the amino group relative to the chloro substituent and the naphthalene core. The steric and electronic interactions between the chlorine atom at the 8-position and the amine group at the 1-position would significantly influence the shape of the potential energy surface and the relative stability of different conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption) for Validation against Experimental Data

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. These calculations would predict the chemical environment of each nucleus, offering a theoretical spectrum that can be compared with experimental NMR data. Discrepancies between the calculated and experimental shifts can help refine the understanding of the molecule's structure and conformation in solution.

Vibrational Frequencies: The vibrational modes of this compound can be computed to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular vibration, such as C-H stretching, N-H stretching, C-Cl stretching, and various ring deformation modes. This theoretical vibrational spectrum is a valuable tool for interpreting experimental spectra and assigning specific absorption bands to particular molecular motions.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of a molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π* transitions). For this compound, the calculations would shed light on how the chloro and amino substituents on the naphthalene core influence its electronic structure and, consequently, its absorption of ultraviolet and visible light.

A hypothetical data table illustrating the kind of results that would be generated from such DFT calculations is presented below.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹³C NMR (C1, ppm) | 145.2 | 144.8 |

| ¹³C NMR (C8, ppm) | 130.5 | 131.0 |

| ¹H NMR (NH₂, ppm) | 4.5 | 4.3 |

| IR Frequency (N-H stretch, cm⁻¹) | 3450, 3360 | 3445, 3355 |

| IR Frequency (C-Cl stretch, cm⁻¹) | 780 | 785 |

| UV-Vis λmax (nm) | 325 | 328 |

Elucidation of Reaction Mechanisms and Transition States via DFT Calculations

DFT is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations. For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the amino group.

For instance, a study on the reaction of 1-(chloromethyl)naphthalene (B51744) has utilized DFT to explore the mechanistic details and origins of regioselectivity in a palladium-catalyzed dearomatic reaction rsc.org. Similar methodologies could be applied to this compound to understand its reactivity. The calculations would involve locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with their environment.

Investigation of Solvent Effects on the Conformation and Reactivity of this compound

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules around this compound, providing a dynamic picture of the solvation shell.

By running simulations in different solvents (e.g., polar and non-polar), one could observe how the solvent molecules interact with the solute and influence the rotational dynamics of the amino group. These simulations can reveal the preferred orientation of the amino group in different solvent environments and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for understanding how the solvent can stabilize certain conformations and affect reaction rates.

Analysis of Molecular Recognition and Binding Events with Model Biological Targets

Given that many amine-containing aromatic compounds exhibit biological activity, MD simulations could be employed to study the interaction of this compound with model biological targets, such as proteins or DNA.

These simulations would involve docking the this compound molecule into the active site of a target protein and then running an MD simulation to observe the stability of the complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions). The results of these simulations can provide insights into the potential binding affinity and mode of action of the compound, guiding further experimental studies in drug discovery.

Below is an illustrative data table that could be generated from MD simulations.

| Simulation Parameter | System | Result (Illustrative) |

| Average N-H···O (solvent) distance (Å) | This compound in Water | 2.1 |

| Residence time of water in the first solvation shell (ps) | This compound in Water | 5.3 |

| Binding Free Energy (kcal/mol) | This compound with Protein X | -7.2 |

| Key Interacting Residues | This compound with Protein X | Tyr123, Phe256 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are foundational in modern computational toxicology and drug discovery. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its biological activity or physical properties. While specific QSAR/QSPR models exclusively for this compound are not extensively documented in publicly available literature, a wealth of research on analogous compounds, such as other aromatic amines and halogenated naphthalenes, provides a strong basis for developing such predictive models.

These studies on related compounds consistently demonstrate that properties like carcinogenicity, mutagenicity, and toxicity can be predicted with a significant degree of accuracy. The key to these predictions lies in the careful selection of molecular descriptors, which are numerical representations of a molecule's chemical information.

Development of Predictive Models for Advanced Chemical and Biological Properties

The development of predictive models for compounds like this compound hinges on identifying the most relevant molecular descriptors. For the broader class of aromatic amines, research has shown that a combination of electronic, steric, and hydrophobic parameters often yields robust predictive models.

For instance, in predicting the mutagenicity of aromatic amines, descriptors such as the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO) are frequently employed. These electronic parameters provide insights into the molecule's reactivity and its propensity to engage in interactions that can lead to genetic damage. Hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is another critical descriptor, as it influences the compound's ability to traverse biological membranes and reach its target site.

A hypothetical QSAR study for a series of substituted naphthalenamines, including this compound, might involve the development of a multiple linear regression (MLR) model. An illustrative model could take the following form:

Log(Biological Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

To provide a more concrete example, consider a hypothetical dataset for predicting the mutagenic potential of a series of chloro-substituted naphthalenamines. The table below illustrates the kind of data that would be used to develop such a model.

| Compound | Experimental Mutagenicity (log(revertants/nmol)) | E-HOMO (eV) | LogP | Molecular Weight ( g/mol ) |

| Naphthalen-1-amine | 1.5 | -4.8 | 2.1 | 143.19 |

| 2-Chloronaphthalen-1-amine | 2.1 | -4.9 | 2.6 | 177.63 |

| 4-Chloronaphthalen-1-amine | 2.3 | -5.0 | 2.7 | 177.63 |

| This compound | Predicted Value | -5.1 | 2.8 | 177.63 |

| 2,4-Dichloronaphthalen-1-amine | 2.8 | -5.2 | 3.2 | 212.08 |

This table is illustrative and does not represent actual experimental data.

In this hypothetical model, a regression analysis would be performed to determine the coefficients (c0, c1, c2, etc.) that best fit the experimental data. The resulting equation could then be used to predict the mutagenicity of this compound. The quality of such a model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), which indicate the model's predictive power.

Application of Machine Learning and Artificial Intelligence Algorithms in Chemical Space Exploration

Beyond traditional regression-based methods, machine learning (ML) and artificial intelligence (AI) are increasingly being applied to explore the vast chemical space and develop more sophisticated predictive models. These advanced algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by simpler models.

For aromatic amines, various machine learning approaches have been successfully employed to predict toxicological endpoints. These include:

Support Vector Machines (SVM): A powerful classification and regression technique that can handle high-dimensional data.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of learning complex patterns.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

These ML models are trained on datasets of known compounds to learn the structure-activity relationship. Once trained, they can be used to predict the properties of new or untested compounds like this compound.

The application of AI in chemical space exploration goes beyond property prediction. Generative models, a class of AI algorithms, can be used to design novel molecules with desired properties. For instance, a generative model could be trained on a dataset of non-mutagenic aromatic amines and then used to generate new, potentially safer, derivatives of this compound.

The table below provides a comparative overview of the performance of different machine learning models in a hypothetical study predicting the carcinogenicity of a set of aromatic amines.

| Machine Learning Model | Accuracy (%) | Sensitivity (%) | Specificity (%) |

| Support Vector Machine (SVM) | 85 | 88 | 82 |

| Artificial Neural Network (ANN) | 88 | 90 | 86 |

| Random Forest (RF) | 90 | 92 | 88 |

This table is for illustrative purposes and highlights the typical performance metrics used to evaluate machine learning models in this context.

The continuous development of more sophisticated algorithms and the increasing availability of high-quality biological data are expected to further enhance the power of computational chemistry in the safety and efficacy assessment of chemical compounds. For this compound, these in silico approaches provide a crucial first step in characterizing its potential interactions with biological systems and guiding future experimental research.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 8 Chloronaphthalen 1 Amine

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene ring of 8-chloronaphthalen-1-amine is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the amino (-NH₂) group and the chloro (-Cl) group.

The amino group is a powerful activating group and is ortho, para-directing. In the context of the 1-aminonaphthalene system, the positions ortho to the amine are C2 and C8, while the para positions are C4 and C5 (and to a lesser extent, C7). The chloro group is deactivating yet also ortho, para-directing. In this compound, the potent activating effect of the amino group dominates the reaction's course.

Considering the occupied C1 and C8 positions, the primary sites for electrophilic attack are C2, C4, and C5.

Position 2 (ortho): Attack at this position is sterically hindered by the adjacent chloro group at the C8 peri-position.

Position 4 (para): This position is electronically activated by the amino group and is a likely site for substitution.

Position 5 (para): This position is also activated and represents another probable site for electrophilic attack.

While specific studies on the nitration or Friedel-Crafts acylation of this compound are not extensively detailed in the literature, predictions can be made based on related systems. For instance, the sulfonation of 1-aminonaphthalene is known to produce a mixture of products, including 1-aminonaphthalene-4-sulfonic acid, highlighting the reactivity of the C4 position. wikipedia.org The nitration of aromatic amines often requires protecting the highly reactive amino group (e.g., via acylation) to prevent undesired side reactions and control regioselectivity. researchgate.netnih.gov Without such protection, the strong acidic conditions of nitration would protonate the amine, converting it into a deactivating, meta-directing ammonium (B1175870) group, drastically altering the reaction's outcome.

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization, Condensation)

The primary amino group in this compound is a key center of reactivity, readily participating in a range of classical amine reactions.

Acylation: The nucleophilic amino group reacts readily with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form stable N-acyl derivatives (amides). nih.gov This reaction is often used to protect the amino group during other transformations, such as electrophilic substitution on the aromatic ring. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetic Anhydride | Room Temperature, Solvent-free or in various solvents (e.g., H₂O, THF) | N-(8-chloronaphthalen-1-yl)acetamide |

Alkylation: N-alkylation with alkyl halides is also feasible but can be challenging to control. wikipedia.org The primary amine can react with an alkyl halide to form a secondary amine, but the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific conditions such as using a large excess of the primary amine may be required. amazonaws.com

Diazotization: The conversion of the primary aromatic amino group into a diazonium salt is a synthetically powerful transformation. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields the corresponding 8-chloronaphthalene-1-diazonium salt. guidechem.com This diazonium salt is a versatile intermediate.

A prominent application is the Sandmeyer reaction , where the diazonium group is replaced by a variety of nucleophiles using a copper(I) salt catalyst. guidechem.com For example, reacting the diazonium salt of this compound with copper(I) bromide allows for the clean replacement of the amino group with a bromine atom, yielding 1-bromo-8-chloronaphthalene. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. guidechem.com

Condensation: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). For instance, the reaction of 1,8-diaminonaphthalene (B57835) with aldehydes is a known route to synthesize 2,3-dihydroperimidines. researchgate.net By analogy, this compound would be expected to react with aldehydes, like benzaldehyde, to form the corresponding N-benzylidene-8-chloronaphthalen-1-amine.

Transformations of the Halogen Substituent (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions, Reduction)

The chlorine atom on the naphthalene ring, while generally unreactive compared to alkyl halides, can be replaced under specific conditions, enabling further functionalization.

Nucleophilic Aromatic Substitution (SNAr): Aryl chlorides are typically resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups at the ortho or para positions. In this compound, the presence of the electron-donating amino group does not facilitate a classical SNAr addition-elimination mechanism. However, substitution can be achieved through metal-catalyzed processes. A relevant example is the copper(0)-catalyzed Ullmann condensation. In a study on the closely related 8-chloronaphthalene-1-sulfonic acid, the chloro group was successfully displaced by various substituted amines in the presence of elemental copper under microwave irradiation to form 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. acs.org This demonstrates the viability of replacing the C8-chloro substituent with nitrogen nucleophiles under Ullmann conditions.

| Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 8-Chloronaphthalene-1-sulfonic acid | Aniline (B41778) Derivatives | Cu(0), pH 6-7, Microwave, 100 °C | 8-Anilinonaphthalene-1-sulfonic acid derivatives | acs.org |

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides. Although specific examples utilizing this compound as the substrate are not prominent, its aryl chloride moiety makes it a potential candidate for reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a C-C bond. wikipedia.org

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Coupling with another amine to form a diaminonaphthalene derivative.

These reactions typically require a palladium catalyst, a suitable ligand (often a phosphine), and a base to proceed. wikipedia.orgwikipedia.org The success of these couplings would depend on optimizing conditions to overcome the relative inertness of the aryl chloride and manage potential catalyst inhibition by the amino group.

Oxidative and Reductive Pathways of this compound and its Derivatives

The oxidative and reductive chemistry of this compound can involve the amino group or the aromatic ring.

Oxidative Pathways: Aromatic amines are generally susceptible to oxidation. Depending on the oxidant and conditions, a range of products can be formed. Mild oxidation may lead to complex colored products through polymerization, while stronger oxidants can lead to the formation of nitroso, nitro, or quinone-like structures, often accompanied by degradation of the aromatic ring. The presence of the deactivating chloro group may offer some stability to the ring, but the activating amino group remains a primary site for oxidative reactions.

Reductive Pathways: The synthesis of this compound itself can be achieved via the reduction of a precursor. One reported synthesis involves the reduction of 1H-naphtho[1,8-de] wikipedia.orgacs.orgtriazine with copper in hydrochloric acid. guidechem.com This transformation highlights a reductive pathway leading to the formation of the 1-amino-8-chloro substitution pattern from a heterocyclic precursor.

The reduction of the naphthalene ring itself would require more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or a Birch reduction (dissolving metal in ammonia). These methods would likely also affect the chloro substituent, potentially leading to hydrodechlorination (reduction of the C-Cl bond to a C-H bond).

Catalytic Applications and Mechanistic Insights in Organic Synthesis Mediated by this compound

While aromatic amines and their derivatives can serve as ligands for transition metal catalysts or as organocatalysts themselves, a review of the scientific literature does not indicate that this compound is commonly employed in such roles. nih.gov Its primary utility appears to be as a structural building block or synthetic intermediate for the preparation of more complex molecules, such as dyes or pharmaceutical precursors. wikipedia.org

In principle, the lone pair on the amino nitrogen could coordinate to a metal center, allowing it to function as a ligand. nih.govmdpi.com The steric bulk of the naphthalene backbone and the electronic properties modified by the C8-chloro group would influence the properties of any such metal complex. Similarly, in organocatalysis, primary amines can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many transformations. nih.gov However, there are no specific, prominent reports of this compound being used to mediate reactions in this fashion. Its role in synthesis is predominantly that of a reactant rather than a catalyst.

Structure Activity Relationship Sar and Structure Function Studies of 8 Chloronaphthalen 1 Amine Derivatives

Rational Design of Derivatives for Enhanced Selectivity and Potency as Chemical Probes

The rational design of chemical probes from the 8-chloronaphthalen-1-amine scaffold is an area with potential for development, though specific examples are limited in current literature. The general approach involves leveraging the structural features of the parent molecule to create derivatives with high affinity and specificity for a particular biological target. Naphthalene (B1677914) derivatives are known for their unique photophysical and chemical properties, making them attractive candidates for the development of fluorescent probes bohrium.com.

Key considerations in the rational design of such probes would include:

Target-Specific Moieties: Incorporating functional groups that are known to interact with the desired biological target. For example, linking the this compound core to a known enzyme inhibitor or a receptor ligand.

Linker Chemistry: The use of appropriate linkers to connect the core scaffold to the target-specific moiety without compromising the binding affinity of either component.

Reporter Groups: For imaging and detection purposes, fluorescent tags or other reporter groups can be attached to the molecule. The inherent fluorescence of the naphthalene ring system can also be modulated through substitution.

While direct examples for this compound are scarce, the synthesis of novel 1,8-naphthalimide-1,2,3-triazole derivatives for anticancer applications demonstrates a rational design approach. In this work, the 1,8-naphthalimide (B145957) core, known for its DNA intercalating properties, was linked to various substituted triazoles to enhance antitumor activity nih.govfrontiersin.org. This strategy of combining a known active scaffold with other functional moieties to improve biological properties could be applied to the design of derivatives from this compound.

Mechanistic Understanding of Molecular Interactions with Biological Targets (e.g., Protein Binding, Enzyme Inhibition)

The molecular interactions of this compound derivatives with biological targets are likely to be multifaceted, involving a combination of hydrophobic, steric, and electronic interactions. The naphthalene core provides a large, hydrophobic surface that can engage in van der Waals interactions and π-stacking with aromatic residues in protein binding pockets.

The following table outlines potential molecular interactions for derivatives of this compound with biological targets.

| Structural Feature | Potential Molecular Interaction | Biological Target Example |

| Naphthalene Ring | Hydrophobic interactions, π-stacking | Active sites of enzymes, hydrophobic pockets of receptors |

| Amino Group (-NH2) | Hydrogen bonding (donor) | Amino acid residues in proteins (e.g., Asp, Glu, Ser) |

| Chloro Group (-Cl) | Halogen bonding, steric interactions | Specific binding pockets in proteins |

Toxicological Structure-Activity Relationship (T-SAR) for Mechanistic Toxicity Assessment

The toxicology of chlorinated naphthalenes is a subject of significant concern. Occupational exposure to chlorinated naphthalenes has been associated with severe skin reactions (chloracne) and liver disease who.intcabidigitallibrary.org. Studies have indicated that the toxicity of chlorinated naphthalenes generally increases with the degree of chlorination who.int.

Naphthylamines as a class of compounds are known to have carcinogenic potential. For example, 2-naphthylamine (B18577) is a known human carcinogen that causes bladder cancer nih.gov. The carcinogenicity is thought to arise from its metabolism to a reactive form that can damage DNA nih.gov. While 1-naphthylamine (B1663977) is considered less carcinogenic than the 2-isomer, it is still a compound of toxicological concern nih.gov. The introduction of a chloro group to the naphthalen-1-amine structure could potentially modify its metabolic pathways and toxicological profile.

A T-SAR approach for this compound derivatives would aim to correlate specific structural features with observed toxicity. Key factors to consider would be:

Lipophilicity: The chloro and naphthalene components contribute to the lipophilicity of the molecule, which can influence its absorption, distribution, and bioaccumulation.

Metabolic Activation: The potential for the molecule to be metabolized to reactive electrophilic species that can bind to cellular macromolecules.

Receptor-Mediated Toxicity: Some chlorinated aromatic hydrocarbons are known to exert their toxic effects through interaction with the aryl hydrocarbon (Ah) receptor who.intnih.gov.

The following table summarizes the known toxicological information for related compounds, which can inform the T-SAR assessment of this compound.

| Compound Class | Observed Toxicological Effects | Potential Mechanism |

| Chlorinated Naphthalenes | Skin irritation (chloracne), liver damage who.intcabidigitallibrary.org | Ah receptor-mediated pathways, metabolic activation who.int |

| Naphthylamines | Carcinogenicity (bladder cancer) nih.govnih.gov | Metabolic activation to reactive DNA-damaging species nih.gov |

Further research is needed to establish a detailed and predictive T-SAR for this compound and its derivatives to guide the development of safer compounds.

Advanced Applications and Functionalization Strategies of 8 Chloronaphthalen 1 Amine in Specialized Fields

Development of 8-Chloronaphthalen-1-amine as Chemical Probes for Biological Systems

The development of small-molecule chemical probes has revolutionized the study of biological systems by enabling the real-time detection and manipulation of specific biomolecules within their native environment. The naphthalene (B1677914) scaffold is a well-established fluorophore, and derivatives like this compound serve as a foundational structure for creating sophisticated probes for cellular and molecular biology.

Reactivity-based probes are designed to undergo a specific chemical reaction with an analyte of interest, leading to a measurable change in their properties, most commonly a turn-on or shift in fluorescence. The design of such probes based on the this compound framework leverages the nucleophilicity of the amino group as the reactive site.

The core principle involves modifying the amino group with a functionality that quenches the fluorescence of the naphthalene core. Upon reaction with the target analyte, this quenching group is cleaved or transformed, restoring the fluorescence. This mechanism provides high sensitivity and selectivity. For instance, the amino group can be functionalized to react with specific enzymes, reactive oxygen species (ROS), or toxic industrial chemicals like phosgene. rsc.org

The synthesis of these probes begins with this compound as the starting material. The amino group can be readily acylated, alkylated, or used in condensation reactions to attach the desired reactivity-based trigger and a reporter tag if necessary. unimi.itnih.govbiointerfaceresearch.com The chloro-substituent can also be modified through cross-coupling reactions to further tune the probe's photophysical properties or introduce additional functionalities.

Table 1: Design Strategies for Reactivity-Based Probes Derived from Aromatic Amines

| Probe Design Strategy | Target Analyte Class | Typical Reaction Mechanism | Resultant Signal |

| Acylation/Urea Formation | Nucleophilic species, Phosgene | Acyl transfer or addition | Fluorescence turn-on |

| Michael Addition | Thiols (e.g., Cysteine) | Conjugate addition to an electron-deficient alkene | Ratiometric shift or turn-on |

| Redox-Sensitive Cleavage | Reactive Oxygen Species (ROS) | Oxidation of a linker, leading to cleavage | Fluorescence turn-on |

| Enzyme-Catalyzed Hydrolysis | Specific Enzymes (e.g., Esterases) | Hydrolysis of an ester or amide bond | Fluorescence turn-on |

A primary challenge in drug discovery is the identification and validation of biological targets for therapeutic intervention. technologynetworks.com Chemical probes derived from scaffolds like this compound can be instrumental in this process. By designing a probe that binds to a specific protein, researchers can visualize the protein's location within a cell, quantify its expression levels, and assess its engagement by potential drug candidates.

One powerful technique is photoaffinity labeling. A probe can be synthesized by incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry) into the this compound structure. unimi.it The probe is introduced to a biological system, where it binds to its target protein. Subsequent irradiation with UV light activates the photoreactive group, forming a covalent bond with the target. The reporter tag is then used to isolate and identify the protein using techniques like mass spectrometry.

Target validation can be achieved by observing the phenotypic effects that result from modulating the target protein's activity with the probe. technologynetworks.com For example, if a probe designed to inhibit a specific enzyme leads to cell death in cancer cells, it helps validate that enzyme as a potential anticancer drug target. The use of such probes can reveal new potential targets that might not be discovered through purely genetic methods. scienceopen.com

Beyond simply identifying targets, chemical probes allow for the dynamic interrogation of complex biological pathways. Fluorescent probes based on this compound can be designed to respond to changes in the cellular microenvironment, such as pH, ion concentration, or redox state. nih.gov

For instance, a probe's fluorescence might be sensitive to the polarity of its surroundings. Such a probe could be used to monitor protein-protein interactions or conformational changes that alter the local environment of the probe's binding site. By tracking the intensity or wavelength of the probe's fluorescence over time, researchers can gain insights into the kinetics and dynamics of these intricate processes. This approach offers high temporal and spatial resolution for studying cellular events in real time. rsc.org

Furthermore, by attaching bioactive molecules to the this compound scaffold, "caged" compounds can be created. These are inactive molecules that can be "activated" at a specific time and location within a cell by a light stimulus, releasing the bioactive compound to perturb a specific biological process. This provides precise control for studying the consequences of activating or inhibiting a particular pathway.

Environmental Fate and Green Chemistry Considerations in the Lifecycle of 8 Chloronaphthalen 1 Amine

Sustainable Synthetic Routes and Process Intensification to Minimize Environmental Impact

The traditional synthesis of 8-Chloronaphthalen-1-amine often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A documented pathway proceeds from naphthalene-1,8-diamine, which is first converted to a 1H-naphtho[1,8-de] eurochlor.orgresearchgate.netguidechem.comtriazine intermediate using isobutyl nitrite (B80452) in acetic acid and ethanol (B145695) guidechem.com. This intermediate is then treated with copper in hydrochloric acid to yield the final product guidechem.com. While effective, this route presents opportunities for applying green chemistry principles to enhance sustainability.

Sustainable Approaches:

Alternative Reagents: Research into greener dehydro-condensation agents, such as those based on 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) combined with a tertiary amine, could offer more sustainable pathways for reactions involving amines, potentially reducing the need for less environmentally friendly reagents mdpi.com.

Catalytic Methods: The use of stoichiometric copper can be replaced by developing catalytic systems. For instance, copper(0)-catalyzed Ullmann coupling reactions, sometimes assisted by microwaves, have been shown to be efficient for forming C(aryl)-N bonds in related naphthalene (B1677914) compounds, often with improved yields and milder conditions nih.gov.

Biocatalysis: The use of enzymes, such as amine transaminases, in enzymatic cascades represents a frontier in sustainable amine synthesis. bohrium.com These methods operate under mild conditions and offer high selectivity, significantly reducing the environmental footprint compared to traditional chemical synthesis.

Process Intensification (PI): Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes mdpi.com. For the synthesis of this compound, PI can be achieved through:

Continuous Flow Processing: Shifting from traditional batch reactors to continuous flow systems can significantly enhance safety and efficiency, especially for amination reactions that may be hazardous at scale nih.gov. This technology allows for better control over reaction temperature and pressure, leading to higher yields and fewer byproducts nih.gov.

| Strategy | Description | Potential Environmental Benefit | Reference |

|---|---|---|---|

| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor, allowing for precise control over conditions. | Improved safety, higher yields, reduced solvent usage, lower energy consumption. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture rapidly and uniformly. | Drastically reduced reaction times, increased yields, and often milder reaction conditions. | nih.gov |

| Biocatalysis (e.g., Transaminases) | Employing enzymes to catalyze the amination step. | High selectivity, mild aqueous conditions, reduced waste, and use of renewable catalysts. | bohrium.comau.dk |

| Reactive Distillation | Combining chemical reaction and distillation in a single vessel to continuously remove products. | Increased conversion, energy savings, and reduced equipment footprint. | mdpi.com |

Analysis of Degradation Pathways in Environmental Matrices